molecular formula C30H42BCoF4N2O2- B13899858 4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate

4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate

Cat. No.: B13899858
M. Wt: 608.4 g/mol
InChI Key: HNVYHHIAFZYVNT-KUSCCAPHSA-N
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Description

4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate is a complex organic compound that includes a cobalt ion coordinated with a phenolic ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate typically involves the following steps:

    Formation of the Ligand: The phenolic ligand is synthesized by reacting 4-tert-butyl-2-hydroxy-3-methylbenzaldehyde with (1R,2R)-2-aminocyclohexane under mild conditions.

    Complexation with Cobalt: The ligand is then reacted with a cobalt salt, such as cobalt(II) tetrafluoroborate, in an appropriate solvent like ethanol or methanol. The reaction is usually carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the phenolic hydroxyl group.

    Reduction: Reduction reactions may occur at the imine groups.

    Substitution: The tert-butyl groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The cobalt complex can act as a catalyst in various organic reactions, including hydrogenation and oxidation.

    Material Science: It can be used in the development of new materials with specific electronic or magnetic properties.

Biology and Medicine

    Drug Development:

    Biological Studies: It can be used as a probe to study metal-ligand interactions in biological systems.

Industry

    Chemical Manufacturing: The compound can be used in the synthesis of other complex molecules.

    Environmental Applications: It might be used in processes for the removal of pollutants or in the development of green chemistry methods.

Mechanism of Action

The mechanism by which 4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate exerts its effects involves coordination chemistry. The cobalt ion interacts with various molecular targets through coordination bonds, influencing the reactivity and stability of the compound. This interaction can affect enzymatic activity, electron transfer processes, and molecular recognition events.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;nickel;tetrafluoroborate
  • 4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;copper;tetrafluoroborate

Uniqueness

The uniqueness of 4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate lies in its specific coordination environment and the electronic properties imparted by the cobalt ion. This can result in distinct catalytic activities, stability, and reactivity compared to similar compounds with different metal centers.

Properties

Molecular Formula

C30H42BCoF4N2O2-

Molecular Weight

608.4 g/mol

IUPAC Name

4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate

InChI

InChI=1S/C30H42N2O2.BF4.Co/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34;2-1(3,4)5;/h13-18,25-26,33-34H,9-12H2,1-8H3;;/q;-1;/t25-,26-;;/m1../s1

InChI Key

HNVYHHIAFZYVNT-KUSCCAPHSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=CC(=C1O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)O)C(C)(C)C.[Co]

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=CC(=C1O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)O)C(C)(C)C.[Co]

Origin of Product

United States

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